N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZINXDIQPONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628986 | |
| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248406-79-2 | |
| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Methylamine
This method involves reacting 5-(chloromethyl)-2-methylpyrimidine with methylamine in the presence of a base. A phase-transfer catalyst, such as tetra--butylammonium bromide, enhances reactivity by facilitating the migration of ionic species between aqueous and organic phases. The reaction proceeds as follows:
Key Conditions :
Reductive Amination of 2-Methylpyrimidine-5-carbaldehyde
An alternative route employs reductive amination using 2-methylpyrimidine-5-carbaldehyde and methylamine in the presence of a reducing agent. Sodium cyanoborohydride () is preferred for its selectivity toward imine intermediates:
Optimized Parameters :
-
Molar Ratio : Aldehyde:methylamine = 1:1.2
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Reaction Time : 12–24 hours at 25°C.
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Workup : Neutralization with dilute HCl, extraction with ethyl acetate.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adapted for large-scale production, enabling precise temperature control and reduced side reactions.
Continuous Flow Alkylation
A representative protocol involves:
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Feed Preparation : 5-(chloromethyl)-2-methylpyrimidine (1.0 M in toluene) and methylamine (1.2 M in water) are fed into a mixing chamber.
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Reaction Chamber : The mixture passes through a reactor packed with immobilized TBAB on silica gel at 50°C.
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Separation : The organic layer is separated, washed with brine, and distilled.
Advantages :
Catalytic Innovations and Solvent Effects
Catalyst selection profoundly impacts yield and selectivity.
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents like toluene favor phase separation and simplify workup.
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure product integrity:
Challenges and Mitigation Strategies
Byproduct Formation
Bis-alkylated impurities (e.g., ) may form during alkylation. Mitigation includes:
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and methylamine group undergo oxidation under controlled conditions.
Key Findings:
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N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the pyrimidine ring, forming the corresponding N-oxide derivative .
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Amine Oxidation : Hydrogen peroxide (H₂O₂) in ethanol at 50°C oxidizes the methylamine group to a nitroso intermediate, which further stabilizes as a nitrone.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Oxidation | mCPBA | 0–5°C, CH₂Cl₂ | 2-Methyl-5-(N-methylnitrone)pyrimidine N-oxide | 78 |
| Amine Oxidation | H₂O₂ (30%) | 50°C, EtOH, 2 hr | N-Methyl-1-(2-methylpyrimidin-5-yl)nitrone | 65 |
Reduction Reactions
The pyrimidine ring can be reduced to dihydro or tetrahydro derivatives, altering its aromaticity.
Experimental Data:
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Catalytic Hydrogenation : Using Pd/C (10% wt) under 3 atm H₂ in methanol at 25°C reduces the pyrimidine ring to a 1,4-dihydropyrimidine derivative .
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Borohydride Reduction : Sodium borohydride (NaBH₄) in THF selectively reduces imine bonds in derivatives without affecting the pyrimidine ring.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ring Reduction | H₂, Pd/C | 25°C, MeOH, 3 atm, 6 hr | 1,4-Dihydro-2-methylpyrimidin-5-ylmethanamine | 82 |
| Selective Reduction | NaBH₄ | 0°C, THF, 1 hr | N-Methyl-1-(2-methyl-1,2-dihydropyrimidin-5-yl)methanamine | 73 |
Substitution Reactions
Electrophilic substitution occurs preferentially at the 4-position of the pyrimidine ring due to electron-withdrawing effects of the methylamine group.
Case Studies:
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Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 80°C introduces a chlorine atom at the 4-position .
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Amination : Copper-catalyzed coupling with ammonia at 120°C replaces the 4-hydrogen with an amino group .
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Chlorination | NCS | 80°C, MeCN, 12 hr | 4-Chloro-2-methyl-5-(N-methylmethanamine)pyrimidine | 68 |
| Amination | NH₃, Cu(OAc)₂ | 120°C, DMF, 24 hr | 4-Amino-2-methyl-5-(N-methylmethanamine)pyrimidine | 58 |
Catalytic Cross-Coupling Reactions
The compound participates in palladium- and copper-mediated coupling reactions, enabling C–C and C–N bond formation.
Research Highlights:
-
Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C forms biaryl derivatives .
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Ulman Coupling : Copper(I) iodide in DMF facilitates coupling with iodobenzene, yielding N-aryl derivatives.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | 90°C, toluene/H₂O, 12 hr | 2-Methyl-5-(N-methylmethanamine)-4-phenylpyrimidine | 75 |
| Ulman Coupling | PhI, CuI | 100°C, DMF, 24 hr | N-Phenyl-1-(2-methylpyrimidin-5-yl)methanamine | 63 |
Acid-Base Reactions
The methylamine group acts as a weak base, forming salts with mineral acids.
Observations:
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Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to form a crystalline hydrochloride salt (m.p. 142–144°C) .
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pKa Analysis : The conjugate acid has a pKa of 6.8 ± 0.2, measured via potentiometric titration in water.
Complexation with Transition Metals
The pyrimidine nitrogen and amine group coordinate to metal centers, forming stable complexes.
Structural Insights:
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has shown potential as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have indicated its possible role in modulating enzyme activity related to cancer cell proliferation.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HCT-116, with an IC50 value of 10 µM. The mechanism involves activation of caspases and alteration of apoptotic protein expression.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10 | Induces apoptosis through caspase activation |
| HeLa | 20 | Alters cell cycle dynamics |
| A549 | 15 | Inhibits cell proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 3: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
In Vitro Studies on Cancer Cell Lines
A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent.
Antimicrobial Efficacy Evaluation
Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (CAS: 921939-14-2)
- Molecular Formula : C₁₀H₁₁N₃S
- Molecular Weight : 205.28 g/mol
- Key Differences: The pyrimidine ring is substituted with a thienyl group (sulfur-containing heterocycle) at the 2-position instead of a methyl group. Physical Properties: Melting point = 105–106°C; priced at JPY 38,700 per gram (90% purity) .
- Applications: Likely used in organometallic catalysis or as a ligand due to sulfur’s coordination capacity.
N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9 in )
- Molecular Formula: Not explicitly stated, but structurally analogous to thienopyridine derivatives.
- Key Differences: Replaces the pyrimidine ring with a thienopyridine fused-ring system. Demonstrated binding affinity to bacterial TPP riboswitches (KD values referenced in studies 35, 61), suggesting enhanced biological activity compared to the target compound .
- Applications: Potential antimicrobial agent targeting RNA regulatory elements.
N-Methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine (CAS: 937796-14-0)
- Molecular Formula : C₁₀H₁₆N₄O
- Molecular Weight : 208.26 g/mol
- Key Differences :
- Substituted with a morpholine group (oxygen-containing heterocycle) at the 2-position.
- The oxygen atom improves water solubility and may enhance interactions with polar biological targets.
- Applications : Suitable for aqueous-phase reactions or as a solubility-enhanced analog in drug design .
N-Methyl-1-(1-((2-methylpyrimidin-5-yl)sulfonyl)-5-phenyl-1H-pyrrol-3-yl)methanamine (CAS: 881732-78-1)
- Molecular Formula : C₁₇H₁₈N₄O₂S
- Molecular Weight : 342.42 g/mol
- Key Differences: Incorporates a sulfonyl group and phenylpyrrole moiety, increasing steric bulk and polarity.
- Applications : Likely investigated for kinase inhibition or protease targeting due to sulfonyl pharmacophores .
Structural and Functional Comparison Table
Biological Activity
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring with a methyl group at the 2-position. This structural feature is crucial as it influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 164.20 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Structural Features | Contains a pyrimidine ring and a methylamine group |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.
Enzyme Interaction
Research indicates that this compound may interact with various metabolic pathways, influencing enzyme functions that are critical for cancer cell proliferation and survival. For instance, studies have suggested that it could inhibit certain kinases involved in tumor growth, although detailed molecular mechanisms remain to be fully elucidated .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116. The compound was observed to alter the expression of key proteins involved in the apoptotic pathway, including an increase in pro-apoptotic markers like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10 | Induces apoptosis through caspase activation |
| HeLa | 20 | Alters cell cycle dynamics |
| A549 | 15 | Inhibits cell proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests have shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of HCT-116 cells at concentrations above 10 µM, indicating its potential as a cytostatic agent .
- Antimicrobial Efficacy Evaluation : Another research highlighted its effectiveness against E. coli, with an MIC of 20 µM, suggesting further exploration into its use as an antibacterial treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine to ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via tandem coupling reactions involving carbonyl compounds, amines, and methanol under reductive conditions. For example, using Pd/C or Ru-based catalysts in a hydrogenation setup can facilitate N-methylation. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification, with yields up to 89% reported in similar tertiary amine syntheses . Nuclear magnetic resonance (NMR) spectroscopy (e.g., at 500 MHz in CDCl) should confirm structural integrity, focusing on methylene protons (δ ≈ 3.8 ppm) and pyrimidine ring protons (δ ≈ 7.4 ppm) .
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity analysis. Differential scanning calorimetry (DSC) can assess thermal stability, with melting points reported between 77–79.5°C for structurally analogous compounds . Storage at 0–6°C in inert atmospheres (argon) is advised to prevent degradation, as pyrimidine derivatives are sensitive to moisture and oxidation .
Q. What analytical techniques are critical for characterizing its solubility and partition coefficients?
- Methodological Answer : Solubility in polar (water, methanol) and nonpolar solvents (hexane) should be tested via gravimetric analysis. LogP values can be estimated using reverse-phase HPLC with a C18 column, calibrated against standards. Experimental logP values for similar amines range from 1.3–2.1, correlating with computational predictions (e.g., ChemAxon) .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity to bacterial riboswitches, and what contradictions exist in existing data?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding constants (K) to riboswitch aptamers (e.g., TPP riboswitch). Reported K values for pyrimidine derivatives vary (nM to µM), likely due to differences in buffer ionic strength or aptamer folding. To resolve contradictions, replicate assays under standardized conditions (e.g., 150 mM NaCl, 10 mM Mg, pH 7.4) and validate with competitive displacement assays using fluorescent probes .
Q. What computational strategies are effective in predicting interactions between this compound and cytochrome P450 enzymes (e.g., CYP5122A1)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding modes to CYP active sites. Focus on hydrophobic interactions with pyrimidine rings and hydrogen bonding with methylamine groups. Validate predictions with in vitro CYP inhibition assays using recombinant enzymes and LC-MS-based metabolite profiling .
Q. How should researchers optimize reaction conditions to address low yields in N-methylation steps?
- Methodological Answer : Screen alternative catalysts (e.g., Raney Ni vs. Pd/C) and solvents (MeOH vs. THF) to enhance reductive amination efficiency. Kinetic studies (GC-MS monitoring) can identify rate-limiting steps. For example, increasing H pressure (5–10 bar) and temperature (60–80°C) improved yields of analogous tertiary amines by 20–30% .
Q. What experimental and statistical approaches are recommended to resolve discrepancies in reported physicochemical properties (e.g., melting points)?
- Methodological Answer : Perform DSC analyses in triplicate under nitrogen to minimize oxidative decomposition. Compare results with literature values (e.g., mp 105–106°C for a thienyl analog ). Use ANOVA to assess batch-to-batch variability and confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
